rac-2',3'4'-Trimethyl Ketoprofen

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“rac-2’,3’4’-Trimethyl Ketoprofen” is a biochemical used for proteomics research . It is an impurity of Ketoprofen, which is a cyclooxygenase inhibitor used as a nonsteroidal anti-inflammatory agent (NSAIA) with analgesic and antipyretic properties .

Synthesis Analysis

The synthesis of the representative nonsteroidal anti-inflammatory drug ketoprofen has been accomplished in 44% overall yield on the decagram scale . The key features in this synthetic work involve a TiCl 4 –Et 3 N mediated aldol/enol-lactonization annulation to affect dihydrobenzofuranone core formation .

Molecular Structure Analysis

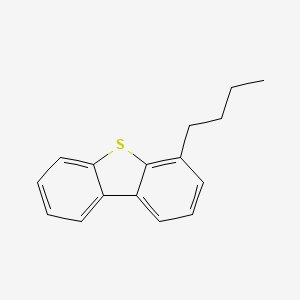

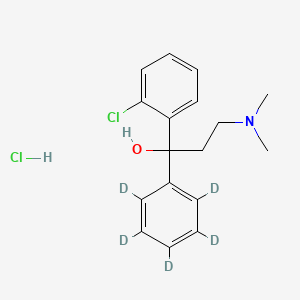

The molecular formula of “rac-2’,3’4’-Trimethyl Ketoprofen” is C19H20O3 . The molecular weight is 296.36 .

Scientific Research Applications

Proteomics Research

“rac-2’,3’4’-Trimethyl Ketoprofen” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, localization, and much more.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

This compound is part of the ‘profens’ group, which are the active pharmaceutical ingredients (APIs) of blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) . NSAIDs are a class of drugs that provide analgesic and antipyretic effects, and in higher doses, anti-inflammatory effects.

Enzymatic Kinetic Resolution (EKR)

Studies into the enzymatic kinetic resolution (EKR) of 2-arylpropanoic acids (‘profens’) were performed using various trialkyl orthoesters as irreversible alkoxy group donors in organic media . The enzymatic reactions of target substrates were optimized using several different immobilized preparations of lipase type B from the yeast Candida antarctica (CAL-B) .

Production of Optically Active Compounds

The optimal EKR procedure for the racemic profens consisted of a Novozym 435-STREM lipase preparation suspended in a mixture of 3 equiv of trimethyl or triethyl orthoacetate as alkoxy donor and toluene or n-hexane as co-solvent . This biocatalytic system provided optically active products with moderate-to-good enantioselectivity .

Pain Relief in Rheumatoid Arthritis

There is evidence that ketoprofen, which is structurally related to “rac-2’,3’4’-Trimethyl Ketoprofen”, is used for pain relief in rheumatoid arthritis . It’s possible that “rac-2’,3’4’-Trimethyl Ketoprofen” could have similar applications, but more research would be needed to confirm this.

Mechanism of Action

Target of Action

The primary target of rac-2’,3’4’-Trimethyl Ketoprofen is cylooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the synthesis of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation, pain, and fever .

Mode of Action

rac-2’,3’4’-Trimethyl Ketoprofen exerts its effects by inhibiting the activity of COX-2 . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the levels of prostaglandins that mediate pain, fever, and inflammation .

Biochemical Pathways

The action of rac-2’,3’4’-Trimethyl Ketoprofen primarily affects the arachidonic acid pathway . By inhibiting COX-2, the compound disrupts the conversion of arachidonic acid into prostaglandins. This disruption leads to a decrease in prostaglandin levels, which in turn reduces inflammation, pain, and fever .

Result of Action

The inhibition of COX-2 and the subsequent reduction in prostaglandin levels result in the alleviation of symptoms such as pain, fever, and inflammation . This makes rac-2’,3’4’-Trimethyl Ketoprofen potentially useful in the treatment of conditions characterized by these symptoms.

properties

| { "Design of the Synthesis Pathway": "The synthesis of rac-2,3',4'-Trimethyl Ketoprofen can be achieved through a multi-step process involving several reactions. The key steps in the synthesis pathway include the preparation of starting materials, formation of intermediates, and final conversion to the target compound. The overall strategy involves the introduction of methyl groups onto the phenyl ring of ketoprofen followed by the addition of a methyl group to the carbonyl group of the ketone.", "Starting Materials": [ "2,3,4-trimethylbenzaldehyde", "ethyl acetoacetate", "potassium hydroxide", "acetic anhydride", "acetic acid", "hydrogen chloride", "methyl magnesium bromide", "lithium aluminum hydride", "2,3,4-trimethylphenylacetic acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ { "Step 1": "Preparation of 2,3,4-trimethylbenzaldehyde by reacting 2,3,4-trimethylphenylacetic acid with potassium hydroxide and acetic anhydride.", "Step 2": "Conversion of 2,3,4-trimethylbenzaldehyde to 2,3,4-trimethylphenylacetone by reacting with methyl magnesium bromide.", "Step 3": "Reduction of 2,3,4-trimethylphenylacetone to 2,3,4-trimethylphenylpropanol using lithium aluminum hydride.", "Step 4": "Conversion of 2,3,4-trimethylphenylpropanol to ethyl 2,3,4-trimethyl-3-oxobutanoate by reacting with ethyl acetoacetate and acetic acid.", "Step 5": "Conversion of ethyl 2,3,4-trimethyl-3-oxobutanoate to rac-2,3',4'-Trimethyl Ketoprofen by reacting with hydrogen chloride and sodium hydroxide in diethyl ether and water." } ] } | |

CAS RN |

1785760-29-3 |

Product Name |

rac-2',3'4'-Trimethyl Ketoprofen |

Molecular Formula |

C19H20O3 |

Molecular Weight |

296.366 |

IUPAC Name |

2-[3-(2,3,4-trimethylbenzoyl)phenyl]propanoic acid |

InChI |

InChI=1S/C19H20O3/c1-11-8-9-17(13(3)12(11)2)18(20)16-7-5-6-15(10-16)14(4)19(21)22/h5-10,14H,1-4H3,(H,21,22) |

InChI Key |

CQBNHIWRSOGPEM-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1)C(=O)C2=CC(=CC=C2)C(C)C(=O)O)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2S-[(1-Carboxyethyl)amino]-benzenebutanoic Acid Methyl Benzyl Ester Maleate](/img/structure/B585823.png)